

Quantum Chemical Blueprint of 5-Methylquinoxaline: A Technical Guide

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Compound of Interest

Compound Name: 5-Methylquinoxaline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and methodological approach for the quantum chemical analysis of **5-Methylquinoxaline**. While a dedicated, peer-reviewed publication containing a complete set of quantum chemical calculations for this specific molecule is not readily available in the current literature, this document outlines the established computational protocols based on studies of quinoxaline and its derivatives.^{[1][2][3][4]} It serves as a blueprint for researchers seeking to perform such an analysis, detailing the experimental and computational methodologies, expected data presentation, and the logical workflow of the investigation. The guide includes exemplary data tables for optimized molecular geometry, vibrational frequencies, Frontier Molecular Orbitals (HOMO-LUMO), and Natural Bond Orbital (NBO) analysis, which are representative of the expected outcomes from such a study.

Introduction

5-Methylquinoxaline is a heterocyclic organic compound belonging to the quinoxaline family. Quinoxalines are bicyclic heterocycles composed of a benzene ring fused to a pyrazine ring.^[5] These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.^[6] **5-Methylquinoxaline**, in particular, has been identified as a volatile aroma compound in roasted coffee and almonds and is used as a flavoring agent.^[5]

Understanding the electronic structure, molecular geometry, and vibrational properties of **5-Methylquinoxaline** at a quantum mechanical level is crucial for elucidating its reactivity, intermolecular interactions, and potential applications in drug design and materials development. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful tool for investigating these properties with high accuracy.^[3]

This guide outlines the standard computational approach for a thorough quantum chemical investigation of **5-Methylquinoxaline**.

Experimental and Computational Protocols

Synthesis and Spectroscopic Characterization

(Experimental)

A typical synthesis of **5-Methylquinoxaline** involves the condensation reaction of 3-methyl-1,2-benzenediamine with glyoxal. The resulting crude product can be purified through recrystallization from ethanol or column chromatography.

- Protocol for Synthesis:
 - Dissolve 3-methyl-1,2-benzenediamine in a suitable solvent (e.g., ethanol).
 - Add an aqueous solution of glyoxal dropwise to the solution while stirring.
 - Reflux the reaction mixture for a specified period (e.g., 2-4 hours).
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, cool the mixture and remove the solvent under reduced pressure.
 - Purify the residue by recrystallization from ethanol to obtain **5-Methylquinoxaline**.
- Spectroscopic Analysis:
 - FT-IR Spectroscopy: The purified compound is typically analyzed using Fourier Transform Infrared (FT-IR) spectroscopy to identify the characteristic vibrational modes of the functional groups. Spectra are often recorded in the 4000-400 cm^{-1} range.

- UV-Vis Spectroscopy: The electronic absorption properties are studied using UV-Visible spectroscopy, typically in a solvent like ethanol, to identify the electronic transitions.
- NMR Spectroscopy: ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure of the synthesized compound.

Quantum Chemical Calculations (Theoretical)

All theoretical calculations are generally performed using a computational chemistry software package like Gaussian.

- Methodology:

- Geometry Optimization: The molecular structure of **5-Methylquinoxaline** is optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and a suitable basis set, such as 6-311++G(d,p).[\[7\]](#) The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.[\[7\]](#)
- Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization. The calculated frequencies are often scaled by a factor (e.g., 0.967) to better match experimental data due to the neglect of anharmonicity in the theoretical model.
- Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.
- Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, charge delocalization, and the nature of the chemical bonds. This analysis provides insights into donor-acceptor interactions and their stabilization energies.

Data Presentation (Exemplary)

The following tables represent the expected format and nature of the data obtained from the quantum chemical calculations described above. Note: These are illustrative values and not the result of actual calculations on **5-Methylquinoxaline**.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C1-C2	1.395	C1-C2-C3	120.5
C2-N3	1.332	C2-N3-C4	117.8
N3-C4	1.378	N3-C4-C9	122.1
C4-C9	1.410	C4-C9-N10	118.2
C5-C6	1.401	C5-C6-C7	120.1
C6-C7	1.389	C6-C7-C8	120.3
C7-C8	1.402	C7-C8-C9	119.9
C8-C9	1.421	C8-C9-C4	119.7
C1-C11	1.510	H12-C11-C1	109.5

Table 2: Theoretical Vibrational Frequencies

Mode	Assignment	Calculated Frequency (cm ⁻¹)	Scaled Frequency (cm ⁻¹)
v1	C-H stretch (aromatic)	3105	3001
v2	C-H stretch (methyl, asym)	3012	2912
v3	C-H stretch (methyl, sym)	2935	2838
v4	C=N stretch	1625	1571
v5	C=C stretch (aromatic)	1580	1528
v6	C-H bend (methyl)	1455	1406
v7	C-H in-plane bend	1280	1237
v8	Ring breathing	1020	985
v9	C-H out-of-plane bend	850	822

Table 3: Frontier Molecular Orbital Properties

Parameter	Value (eV)
HOMO Energy	-6.25
LUMO Energy	-1.15
HOMO-LUMO Energy Gap (ΔE)	5.10
Ionization Potential (I)	6.25
Electron Affinity (A)	1.15
Chemical Hardness (η)	2.55
Electronegativity (χ)	3.70

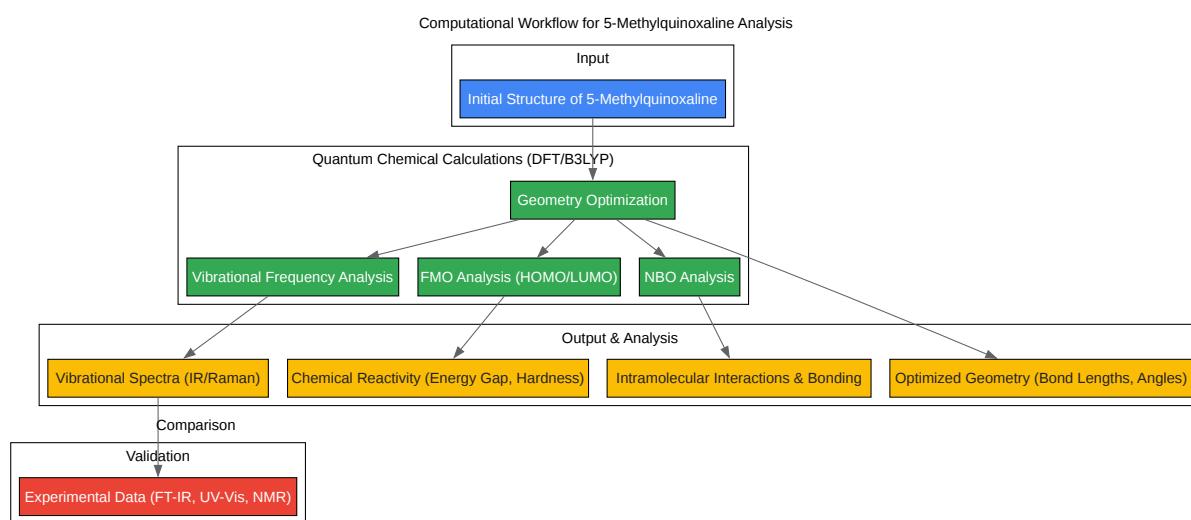
Table 4: NBO Analysis - Second-Order Perturbation Theory

Donor NBO (i)	Acceptor NBO (j)	E(2) (kcal/mol)
LP(1) N3	$\pi(C2-C4)$	22.5
LP(1) N10	$\pi(C4-C9)$	21.8
$\pi(C5-C6)$	$\pi(C7-C8)$	18.2
$\pi(C7-C8)$	$\pi(C4-C9)$	15.6
$\sigma(C1-H)$	$\sigma^*(C1-C11)$	2.1

*E(2) represents the stabilization energy of the donor-acceptor interaction.

Visualization of Computational Workflow

The logical flow of a quantum chemical study on **5-Methylquinoxaline** can be visualized as follows. This diagram illustrates the process from the initial molecular structure input to the final analysis of its chemical properties.



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Caption: Logical workflow for the quantum chemical analysis of **5-Methylquinoxaline**.

Conclusion

This technical guide provides a robust framework for conducting quantum chemical calculations on **5-Methylquinoxaline**. By following the detailed computational protocols, researchers can

obtain valuable insights into the molecule's geometric, vibrational, and electronic properties. The exemplary data tables offer a clear format for presenting these results, facilitating comparison and analysis. The visualized workflow further clarifies the logical progression of such a theoretical study. This comprehensive approach is essential for advancing our understanding of **5-Methylquinoxaline** and unlocking its potential in various scientific and industrial applications.

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